Bedaquililine fumarate is a diarylquinoline compound [] closely related to fluoroquinolones and chloroquine, with differences in their side-chain moiety []. It is an enantiomer [] and exists as a fumarate salt [, ]. Bedaquiline fumarate is recognized for its significant bactericidal and sterilizing activity against Mycobacterium tuberculosis []. Its novel mechanism of action makes it a crucial component in the fight against multidrug-resistant tuberculosis (MDR-TB) [, , ].
Bedaquiline fumarate is classified as a diarylquinoline. It is synthesized from various precursors through complex organic reactions. The fumarate salt form enhances its solubility and bioavailability, making it suitable for pharmaceutical formulations. The compound's structural framework allows it to interact effectively with the target enzyme, thereby inhibiting its activity.
The synthesis of bedaquiline fumarate involves several steps, beginning with the preparation of bedaquiline itself. A common method includes the condensation of 3-benzyl-6-bromo-2-chloroquinoline with 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one in the presence of lithium pyrrolidide as a base. The process typically follows these stages:
Bedaquiline fumarate has a complex molecular structure characterized by multiple aromatic rings and functional groups that contribute to its pharmacological activity. The chemical formula for bedaquiline fumarate can be represented as C32H32BrN2O2·C4H4O4. Its molecular weight is approximately 579.6 g/mol.
The structural analysis indicates that bedaquiline fumarate possesses a quinoline core, which is crucial for its interaction with mycobacterial ATP synthase. Spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry are often employed to confirm the identity and purity of synthesized compounds .
The key reactions involved in the synthesis of bedaquiline fumarate include:
These reactions are critical for producing high-yielding and pure forms of bedaquiline fumarate suitable for pharmaceutical applications .
Bedaquiline functions by selectively inhibiting mycobacterial ATP synthase, an enzyme vital for ATP production in bacteria. By binding to the enzyme's c-subunit, bedaquiline disrupts proton translocation across the membrane, leading to a depletion of ATP levels within the bacterial cell.
This inhibition results in bactericidal activity against Mycobacterium tuberculosis, particularly strains resistant to conventional therapies. Studies have shown that bedaquiline's mechanism involves both direct inhibition of ATP synthesis and potential effects on bacterial membrane integrity .
Bedaquiline fumarate is primarily used in treating multidrug-resistant tuberculosis as part of combination therapy regimens. Its introduction has significantly impacted global health initiatives aimed at combating tuberculosis, particularly in areas where conventional treatments have failed.
Research continues into optimizing formulations for enhanced delivery methods, including aerosolized forms for pulmonary administration, which may improve patient outcomes by targeting lung infections more effectively . Additionally, ongoing studies are investigating its potential applications against other mycobacterial infections and exploring its pharmacokinetics in various populations.
The synthesis of bedaquiline’s diarylquinoline core centers on establishing two chiral centers (R,S-configuration) with high stereoselectivity. Initial industrial routes used lithium diisopropylamide (LDA) for deprotonation of quinoline precursor 33, followed by nucleophilic addition to ketone 32. This yielded a 50:50 diastereomeric mixture due to the absence of chiral induction, necessitating costly separations [1] [4]. The desired (R,S) isomer constituted only 25% of the product, resulting in substantial material loss [4].
Modern strategies employ chiral lithium amides to improve diastereoselectivity. Using (+)-bis[(R)-1-phenylethyl]amine as a chiral base achieves a 90:10 diastereomeric ratio (dr) for the (R,S/S,R) pair [4]. Key optimizations include:
Table 1: Diastereoselectivity in Bedaquiline Core Synthesis
Base System | Diastereomeric Ratio (dr) | Yield (%) |
---|---|---|
LDA (traditional) | 50:50 | 10–17 |
(+)-Bis[(R)-1-PEA] | 90:10 | 30–39 |
Post-synthesis, chiral supercritical fluid chromatography (SFC) resolves the (R,S) isomer with >99% enantiopurity. This method reduces solvent use by 90% compared to traditional recrystallization and scales efficiently to 1.0 kg [4].
Bedaquiline free base (35) is converted to its fumarate salt to enhance solid-state stability, solubility, and crystallinity. The salt formation involves a 1:1 stoichiometric reaction in isopropanol under reflux, achieving 82% yield [5] [8].
Fumarate was selected over alternatives (e.g., citrate, phosphate, tartrate) due to:
Table 2: Salt Former Properties and Performance
Salt Former | pKa | Hygroscopicity | Potency Loss (6 mo) |
---|---|---|---|
Fumaric acid | 3.0, 4.4 | Low | <2% |
Hydrochloric acid | −6.3 | Moderate | >10% |
Nicotinic acid | 4.8 | Low | 5% |
Crystallization protocols use activated charcoal in isopropanol for decolorization, followed by slow cooling to 50°C to yield high-purity crystals [5].
Scale-up faces three key challenges: low overall yield, diastereomer separation, and solvent management.
Table 3: Process Improvements in Industrial Production
Parameter | Initial Process | Optimized Process |
---|---|---|
Diastereoselectivity | 50:50 (LDA) | 90:10 (Chiral base) |
Resolution Method | Multi-step recrystallization | Chiral SFC |
Overall Yield | 1% | 39% |
Solvent Consumption | High (THF/acetic acid) | Low (CO₂/ethanol) |
Nanotechnology approaches address dissolution limitations. Nanoemulsions with olive oil/Tween 80 enhance apparent solubility to 3.14 mg/mL (vs. 0.84 mg/mL for pure API) [7]. Solid dispersions in PVP K-30 further improve dissolution to >90% in 60 min [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7